molecular formula C18H17F3N2O2S B2438086 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one CAS No. 2034478-26-5

3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one

Cat. No.: B2438086
CAS No.: 2034478-26-5
M. Wt: 382.4
InChI Key: SDPBZMXOSBWIRY-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is a complex organic molecule featuring a unique arrangement of sulfur, oxygen, and nitrogen atoms within its structure. This compound finds relevance in various scientific domains, particularly due to its reactive functional groups and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one generally involves multiple steps, often starting from basic organic building blocks:

  • Formation of the Azetidine Ring: : This step typically employs cyclization reactions using appropriate reagents and catalysts.

  • Incorporation of the Phenylthio Group: : This involves nucleophilic substitution reactions where a phenylthio group is introduced.

  • Attachment of the Pyridinyl Group: : This part of the synthesis uses coupling reactions facilitated by catalysts such as palladium or copper.

  • Final Assembly: : Combining the intermediate products through strategic condensation or substitution reactions under specific conditions.

Industrial Production Methods

Large-scale production may leverage optimized synthetic pathways, aiming for high yields and purity. Common industrial techniques include batch processing and continuous flow synthesis, both employing state-of-the-art reactors and automation for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion of the sulfur moiety into sulfoxides or sulfones.

  • Reduction: : Potential reduction of the ketone group to alcohols.

  • Substitution: : Possible nucleophilic or electrophilic substitutions on the phenyl ring or azetidine moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilization of halogens, nucleophiles, or electrophiles under varied conditions.

Major Products

  • Oxidation of sulfur produces sulfoxides or sulfones.

  • Reduction of the ketone yields secondary alcohols.

  • Substitution reactions result in various functionalized derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is employed in diverse fields:

  • Chemistry: : Used as a precursor in complex molecule synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its interactions with biomolecules and potential as a bioactive agent.

  • Medicine: : Examined for its therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Industry: : Utilized in the development of novel materials and catalysts.

Mechanism of Action

The compound's biological effects are primarily mediated through its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways: : Modulation of signaling pathways, enzyme inhibition, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylthio)-1-(2-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Similar structure with slight variations.

  • 3-(Phenylthio)-1-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Another structural analogue.

  • 4-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Differing in the position of the phenylthio group.

Uniqueness

The uniqueness of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one lies in its specific functional groups and their arrangement, leading to distinct chemical reactivity and biological activity profiles.

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Properties

IUPAC Name

3-phenylsulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c19-18(20,21)15-7-4-8-16(22-15)25-13-11-23(12-13)17(24)9-10-26-14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPBZMXOSBWIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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